molecular formula C13H17NO2 B14591917 N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine CAS No. 61568-14-7

N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine

Cat. No.: B14591917
CAS No.: 61568-14-7
M. Wt: 219.28 g/mol
InChI Key: WTHSYVCBGZONCF-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine is an organic compound with a unique structure that combines a benzyloxy group with a cyclohexylidene moiety, linked through a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine typically involves the reaction of benzyloxycyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyloxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine: Unique due to its combination of benzyloxy and cyclohexylidene moieties.

    N-[2-(Methoxy)cyclohexylidene]hydroxylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-[2-(Phenoxy)cyclohexylidene]hydroxylamine: Contains a phenoxy group, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential applications. The benzyloxy group offers enhanced stability and lipophilicity, while the cyclohexylidene moiety contributes to the compound’s structural rigidity and potential for selective interactions with biological targets.

Properties

CAS No.

61568-14-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-phenylmethoxycyclohexylidene)hydroxylamine

InChI

InChI=1S/C13H17NO2/c15-14-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,13,15H,4-5,8-10H2

InChI Key

WTHSYVCBGZONCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(C1)OCC2=CC=CC=C2

Origin of Product

United States

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